
(6-Fluoro-4-((3-fluoro-4-methylphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Fluoro-4-((3-fluoro-4-methylphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21F2N3O and its molecular weight is 381.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Spectroscopic Properties and Quantum Chemistry Calculations
Research on related compounds, such as 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, has focused on their electronic absorption, excitation, and fluorescence properties. These studies, conducted in various solvents, have shown that these compounds exhibit dual fluorescence with weak charge transfer separation. Quantum chemistry calculations provide insights into their molecular structures, revealing rotamers and intramolecular hydrogen bonds influencing the energy of molecular orbitals (Al-Ansari, 2016).
2. Molecular Docking and Biological Activity Prediction
A study on a potential antimicrobial and antiviral drug closely related to our compound of interest involved defining its molecular and crystal structures. Predictions of biological activity were made using molecular docking techniques, providing valuable insights into its potential therapeutic applications (Vaksler et al., 2023).
3. Antitubercular Activity and Crystal Structure Analysis
Research on mefloquine derivatives, which share structural similarities with our compound, included exploring their crystal structures and investigating their anti-tubercular activities. This research contributes to the understanding of how structural features influence biological activity, particularly in the context of tuberculosis treatment (Wardell et al., 2011).
4. Tubulin Polymerization Inhibition in Cancer Cells
Studies on 2-anilino-3-aroylquinolines, which are structurally related to our compound, have shown potent antiproliferative activity against various human cancer cell lines. These compounds inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and induce apoptosis. Such research is crucial for developing new cancer therapies (Srikanth et al., 2016).
5. Development of Antibacterial Agents
Research on fluoroquinolones, which are related to our compound, has led to the synthesis of new agents with potent antibacterial activity. These studies explore the structure-activity relationships, revealing key structural elements necessary for maximizing antibacterial potency (Huang et al., 2010).
Propriétés
IUPAC Name |
[6-fluoro-4-(3-fluoro-4-methylanilino)quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O/c1-14-5-7-16(12-19(14)24)26-21-17-11-15(23)6-8-20(17)25-13-18(21)22(28)27-9-3-2-4-10-27/h5-8,11-13H,2-4,9-10H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCDRLYHFMVFLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)acetamide](/img/structure/B2404428.png)

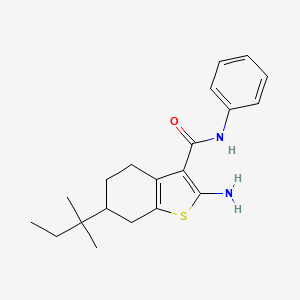
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2404431.png)
![1,3,6-trimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404433.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2404440.png)
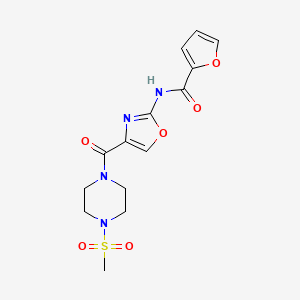
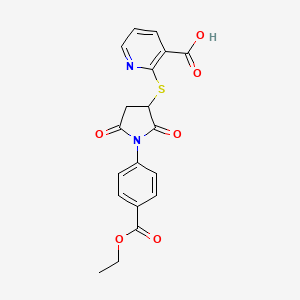
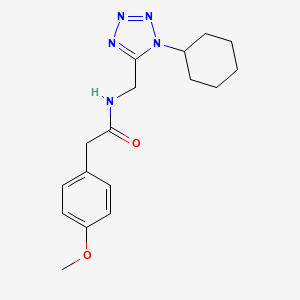
![6-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2404445.png)

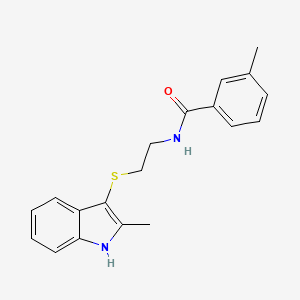
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2404448.png)